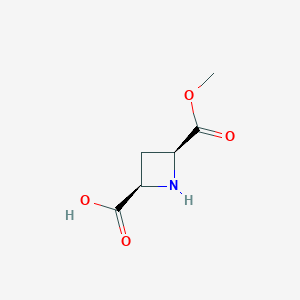
Reactive Blue 203
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Blue 203, also known as Reactive Blue GG, is a synthetic dye commonly used in the textile industry. It belongs to the class of reactive dyes, which form covalent bonds with the fibers, ensuring high wash fastness and color retention. This compound is known for its vibrant blue hue and is widely used for dyeing cotton and other cellulosic fibers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Blue 203 involves the reaction of a chromophore with a reactive group that can form covalent bonds with the fiber. The chromophore is typically an azo compound, which is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The reactive group is usually a halotriazine or vinyl sulfone, which can react with the hydroxyl groups of the cellulose fibers.
Industrial Production Methods: Industrial production of this compound involves several steps:
Selection of Raw Materials: High-purity aromatic amines and coupling components are chosen.
Diazotization: The aromatic amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component to form the azo dye.
Introduction of Reactive Group: The azo dye is further reacted with a reactive group, such as a halotriazine or vinyl sulfone, to form the final product.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: The reactive group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc dust.
Substitution: Alkaline conditions (e.g., sodium hydroxide) to facilitate the reaction with cellulose fibers.
Major Products:
Oxidation Products: Various oxidized derivatives of the azo dye.
Reduction Products: Aromatic amines.
Substitution Products: Covalently bonded dye-fiber complexes.
科学研究应用
Reactive Blue 203 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye-fiber interactions and dyeing kinetics.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is also used in wastewater treatment studies to evaluate the efficiency of various adsorbents and treatment methods.
作用机制
The primary mechanism of action of Reactive Blue 203 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. The reactive group, such as a halotriazine or vinyl sulfone, reacts with the hydroxyl groups under alkaline conditions, forming a stable dye-fiber complex. This covalent bonding ensures high wash fastness and color retention.
相似化合物的比较
Reactive Blue 19: Another reactive dye with similar applications but different chromophore and reactive group.
Reactive Blue 4: Known for its high affinity for cellulose fibers and excellent wash fastness.
Reactive Blue 5: Used in textile dyeing with a different reactive group.
Comparison:
Uniqueness: Reactive Blue 203 is unique due to its specific chromophore and reactive group combination, which provides excellent color fastness and vibrant hue.
Reactivity: Compared to other reactive dyes, this compound has a higher reactivity with cellulose fibers, ensuring better dye uptake and color retention.
Applications: While all reactive dyes are used in textile dyeing, this compound is particularly favored for its vibrant color and high wash fastness.
属性
CAS 编号 |
147826-71-9 |
|---|---|
分子式 |
C6H6N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



